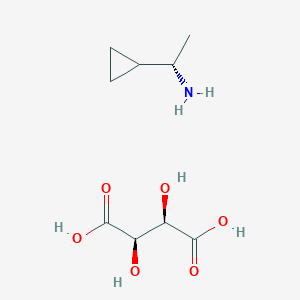

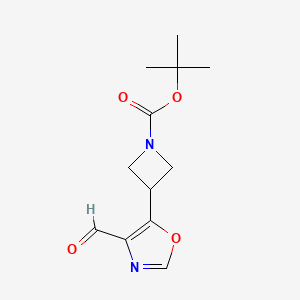

![molecular formula C23H22N2O3 B2890022 Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate CAS No. 126787-17-5](/img/structure/B2890022.png)

Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate is a chemical compound with the CAS Number: 126787-17-5. It has a molecular weight of 374.44 . The IUPAC name for this compound is benzyl 2-anilino-1-benzyl-2-oxoethylcarbamate .

Molecular Structure Analysis

The InChI code for Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate is1S/C23H22N2O3/c26-22 (24-20-14-8-3-9-15-20)21 (16-18-10-4-1-5-11-18)25-23 (27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2, (H,24,26) (H,25,27) . This code represents the molecular structure of the compound.

Aplicaciones Científicas De Investigación

Gold(I)-Catalyzed Intramolecular Hydroamination

A study demonstrated the use of a gold(I) catalyst for the intramolecular hydroamination of N-allenyl carbamates, resulting in the efficient formation of piperidine derivatives, among others. This reaction showcases the application of carbamates in synthesizing complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds (Zhang et al., 2006).

Anti-Helicobacter pylori Agents

Carbamate derivatives have been identified as potent and selective agents against Helicobacter pylori, a significant gastric pathogen. A study on 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)ethyl carbamates revealed their strong inhibitory action against various strains of H. pylori, including those resistant to conventional treatments (Carcanague et al., 2002).

Aminolysis of Aryl N-Ethyl Thiocarbamates

Investigations into the aminolysis reactions of aryl N-ethyl thiocarbamates have contributed to understanding the mechanisms of such reactions in organic synthesis. This research offers insights into the kinetics and potential applications of carbamates in synthesizing various organic compounds (Oh et al., 2004).

Antineoplastic and Antifilarial Agents

Carbamates have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents. This includes studies on methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, showcasing the therapeutic potential of carbamate derivatives in treating cancer and parasitic infections (Ram et al., 1992).

Photodegradation of Urethane Model Systems

Research on the photodegradation of urethane model systems, including ethyl N-phenyl-carbamate, has provided valuable information on the stability and degradation pathways of carbamates under UV light. This is crucial for understanding the environmental impact and stability of carbamate-based materials (Beachell & Chang, 1972).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAZVNYQZYAOEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[2-(Trifluoromethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2889942.png)

![3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2889943.png)

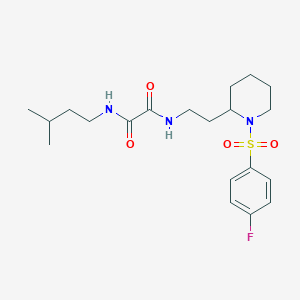

![3,4-Difluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2889947.png)

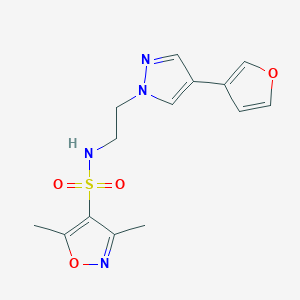

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2889951.png)

![(E)-1-(4-benzylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2889952.png)

![(Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2889954.png)

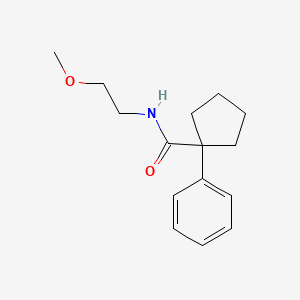

![Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate](/img/structure/B2889958.png)

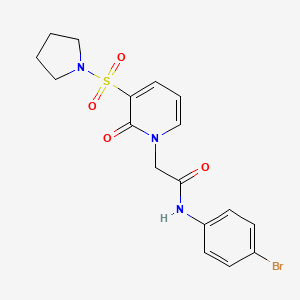

![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2889960.png)